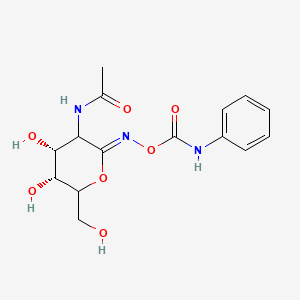
Galacto-PUGNAc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galacto-PUGNAc: is a highly selective inhibitor for β-hexosaminidases HEXA and HEXB. It is also known as 2-(Acetylamino)-2-deoxy-N-[(phenylamino)carbonyl]oxy-D-galactonimidic Acid δ-Lactone. This compound is derived from galactose and is present in the cell walls of various organisms, including humans. It has demonstrated effects on cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Galacto-PUGNAc involves several steps. One of the improved routes includes the following steps :
Starting Material: The synthesis begins with D-galactose.
Acetylation: The hydroxyl groups of D-galactose are protected by acetylation.
Formation of Galactonimidic Acid: The protected galactose is then converted to galactonimidic acid.
Coupling Reaction: The galactonimidic acid is coupled with phenyl isocyanate to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes:
Enzymatic Conversion: Using β-galactosidase for the enzymatic conversion of lactose to galactose.
Purification: High-purity this compound is obtained by removing unwanted by-products through chromatography or other purification techniques.
Chemical Reactions Analysis
Types of Reactions: Galacto-PUGNAc undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release galactose and other by-products.
Transglycosylation: It can participate in transglycosylation reactions to form galacto-oligosaccharides.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Transglycosylation: Requires β-galactosidase enzyme and lactose as a substrate.
Major Products:
Hydrolysis Products: Galactose and other monosaccharides.
Transglycosylation Products: Galacto-oligosaccharides.
Scientific Research Applications
Galacto-PUGNAc has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex carbohydrates and glycosides.
Biology: Studied for its role in cell proliferation, differentiation, and migration.
Industry: Used in the production of prebiotic ingredients and functional foods.
Mechanism of Action
Galacto-PUGNAc exerts its effects by inhibiting β-hexosaminidases HEXA and HEXB. These enzymes are involved in the hydrolysis of glycosidic bonds in glycoproteins and glycolipids. By inhibiting these enzymes, this compound modulates the degradation of glycosides, influencing various cellular processes such as cell recognition, adhesion, and communication .
Comparison with Similar Compounds
(Z)-PUGNAc: An O-GlcNAcase inhibitor that undergoes Beckmann rearrangement to promote insulin resistance in adipocytes.
Gal-NAG-thiazoline: Another inhibitor of β-hexosaminidases that modulates levels of gangliosides in neuroblastoma cells.
Uniqueness: Galacto-PUGNAc is unique due to its high selectivity for β-hexosaminidases HEXA and HEXB, making it a valuable tool for studying the biological functions of these enzymes and their role in various diseases .
Properties
CAS No. |
1145878-98-3 |
|---|---|
Molecular Formula |
C15H19N3O7 |
Molecular Weight |
353.33 g/mol |
IUPAC Name |
[(E)-[(4R,5R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-ylidene]amino] N-phenylcarbamate |
InChI |
InChI=1S/C15H19N3O7/c1-8(20)16-11-13(22)12(21)10(7-19)24-14(11)18-25-15(23)17-9-5-3-2-4-6-9/h2-6,10-13,19,21-22H,7H2,1H3,(H,16,20)(H,17,23)/b18-14+/t10?,11?,12-,13+/m0/s1 |
InChI Key |
PBLNJFVQMUMOJY-YGZBINAOSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Isomeric SMILES |
CC(=O)NC\1[C@H]([C@H](C(O/C1=N/OC(=O)NC2=CC=CC=C2)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=CC=C2)CO)O)O |
Synonyms |
2-(Acetylamino)-2-deoxy-N-[[(phenylamino)carbonyl]oxy]-D-galactonimidic Acid δ-Lactone; Gal-PUGNAc; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















